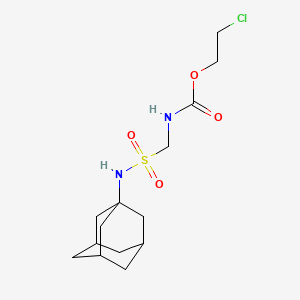
2-Chloroethyl methyl((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is a chemical compound with the molecular formula C14H23ClN2O4S and a molecular weight of 350.861 g/mol. This compound is known for its unique structure, which includes an adamantyl group, a sulfamoylmethyl group, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate typically involves the reaction of 2-chloroethanol with N-(1-adamantylsulfamoylmethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) or sodium borohydride (reducing) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and alcohol.
Applications De Recherche Scientifique
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroethyl N-(phenylsulfamoyl)carbamate: This compound has a phenyl group instead of an adamantyl group, which affects its chemical properties and reactivity.
2-chloroethyl N-(methylsulfamoyl)carbamate: The presence of a methyl group instead of an adamantyl group results in different biological activity and applications.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is unique due to the presence of the adamantyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
116943-76-1 |
|---|---|
Formule moléculaire |
C14H23ClN2O4S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate |
InChI |
InChI=1S/C14H23ClN2O4S/c15-1-2-21-13(18)16-9-22(19,20)17-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H,16,18) |
Clé InChI |
XWBDOMKCUBLPCT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)CNC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)



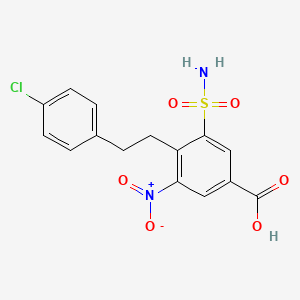


![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

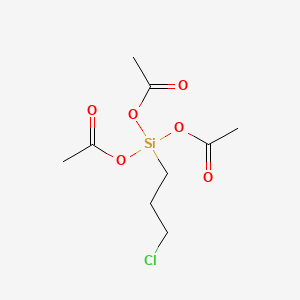
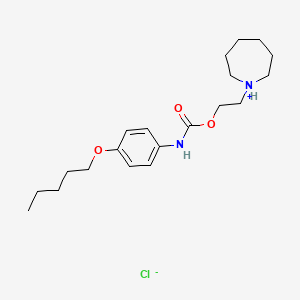
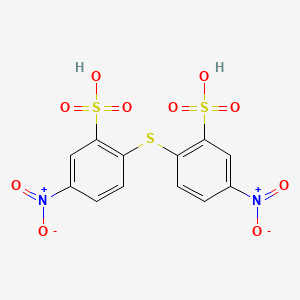
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
